Cas no 15872-73-8 (2,4-diamino-6-methylphenol)

2,4-Diamino-6-methylphenol is an organic compound featuring a phenolic core substituted with two amino groups at the 2- and 4-positions and a methyl group at the 6-position. This structure imparts reactivity suitable for applications in dye synthesis, pharmaceutical intermediates, and polymer chemistry. Its bifunctional amino groups enable participation in condensation and coupling reactions, while the phenolic hydroxyl group offers additional derivatization potential. The methyl substituent enhances stability and influences solubility properties. The compound is particularly valued for its role in producing high-performance dyes and specialty chemicals, where its controlled reactivity and structural versatility contribute to tailored molecular designs. Proper handling is advised due to potential sensitivity.
2,4-diamino-6-methylphenol structure
2,4-diamino-6-methylphenol structure
Product Name:2,4-diamino-6-methylphenol
CAS No:15872-73-8
MF:C7H10N2O
MW:138.167101383209
MDL:MFCD07189499
CID:151854
PubChem ID:27520
Update Time:2025-06-07

2,4-diamino-6-methylphenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,4-diamino-6-methyl-
    • 2,4-diamino-6-methylphenol
    • 2-Methyl-4,6-diaminophenol
    • 4,6-Diamino-2-cresol
    • 4,6-Diamino-o-cresol
    • o-Cresol,4,6-diamino- (8CI)
    • 15872-73-8
    • SCHEMBL1285862
    • Phenol, 2,4-diamino-6-methyl-
    • UNII-EX6AY155AA
    • 2,4-Diamino-o-cresol
    • 2,4-diamino-6-methyl-phenol
    • HSDB 6258
    • AKOS006221188
    • o-Cresol, 4,6-diamino-
    • EX6AY155AA
    • DTXSID2065963
    • Q27277407
    • MDL: MFCD07189499
    • Inchi: 1S/C7H10N2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,8-9H2,1H3
    • InChI Key: WSVFDPKNANXQKM-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(=CC=1C)N)N

Computed Properties

  • Exact Mass: 138.0794
  • Monoisotopic Mass: 138.079313
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.3
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.271
  • Boiling Point: 328.2°Cat760mmHg
  • Flash Point: 152.3°C
  • PSA: 72.27

2,4-diamino-6-methylphenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-331395-1.0g
2,4-diamino-6-methylphenol
15872-73-8
1.0g
$0.0 2023-02-23
Enamine
EN300-331395-1g
2,4-diamino-6-methylphenol
15872-73-8
1g
$0.0 2023-09-04

2,4-diamino-6-methylphenol Related Literature

  • 1. 853. Polyazanaphthalenes. Part IV. Further derivatives of 1 : 3 : 5- and 1 : 3 : 8-triazanaphthalene
    V. Oakes,H. N. Rydon J. Chem. Soc. 1956 4433
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